Bis(acryloyloxy)(diethyl)stannane

Description

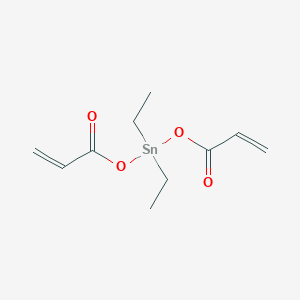

Bis(acryloyloxy)(diethyl)stannane (CAS 68109-88-6) is an organotin compound with the molecular formula C₁₈H₂₈O₈Sn and a molecular weight of 631.4 g/mol . Structurally, it features a central tin (Sn) atom bonded to two ethyl groups and two acryloyloxy moieties (CH₂=CHCOO⁻) (Figure 1). Acryloyloxy groups confer reactivity due to their unsaturated double bonds, making this compound valuable in polymerization processes, particularly in crosslinking applications for plastics and coatings .

Properties

CAS No. |

62702-42-5 |

|---|---|

Molecular Formula |

C10H16O4Sn |

Molecular Weight |

318.94 g/mol |

IUPAC Name |

[diethyl(prop-2-enoyloxy)stannyl] prop-2-enoate |

InChI |

InChI=1S/2C3H4O2.2C2H5.Sn/c2*1-2-3(4)5;2*1-2;/h2*2H,1H2,(H,4,5);2*1H2,2H3;/q;;;;+2/p-2 |

InChI Key |

JZGFEIRNDDTFMU-UHFFFAOYSA-L |

Canonical SMILES |

CC[Sn](CC)(OC(=O)C=C)OC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(acryloyloxy)(diethyl)stannane typically involves the reaction of diethylstannane with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Diethylstannane+2Acryloyl chloride→this compound+2HCl

The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After completion, the product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety measures. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

Bis(acryloyloxy)(diethyl)stannane undergoes various types of chemical reactions, including:

Polymerization: The acryloyloxy groups can participate in free radical polymerization to form cross-linked polymers.

Hydrostannation: The compound can react with alkenes and alkynes in the presence of a catalyst to form stannylated products.

Substitution: The acryloyloxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Hydrostannation: Catalysts like palladium or platinum complexes are employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

Polymerization: Cross-linked polymers with enhanced mechanical properties.

Hydrostannation: Stannylated alkanes or alkenes.

Substitution: Substituted organotin compounds with varied functional groups.

Scientific Research Applications

Bis(acryloyloxy)(diethyl)stannane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

Medicine: Explored for its antimicrobial properties and potential use in medical coatings.

Industry: Utilized in the production of high-performance polymers and coatings with improved durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of Bis(acryloyloxy)(diethyl)stannane is primarily based on its ability to form stable complexes with various substrates. The acryloyloxy groups can undergo polymerization, leading to the formation of cross-linked networks. The diethylstannane core can interact with nucleophiles, facilitating substitution reactions. These interactions are mediated through the formation of covalent bonds and coordination complexes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between Bis(acryloyloxy)(diethyl)stannane and analogous organotin compounds:

Key Observations :

- Substituent Effects : Ethyl and benzyl groups (e.g., Dibenzylbis(lauroyloxy)stannane ) influence solubility and steric hindrance, while longer alkyl chains (e.g., dioctyl in and ) enhance lipophilicity and thermal stability.

- Acyloxy Group Reactivity : Acryloyloxy groups in this compound enable rapid crosslinking via radical polymerization, whereas methacryloyloxy groups (Diethyltindimethacrylate ) offer slower reaction kinetics due to methyl substitution. Maleate-based compounds (Dibutyltin maleate homopolymer ) form polymeric structures ideal for stabilizing PVC.

- Molecular Weight : Higher molecular weight compounds (e.g., Dioctylbis(stearoyloxy)stannane ) are typically used in high-temperature applications, while lower-weight variants (e.g., Diethyltindimethacrylate) suit precision applications like dental resins.

Stability and Reactivity

- This compound : Exhibits stability under recommended storage conditions but may polymerize exothermically upon exposure to initiators like peroxides .

- Dibutyltin maleate homopolymer : Demonstrates high thermal stability (>200°C), critical for PVC processing .

- Dibenzylbis(lauroyloxy)stannane : Long lauroyloxy chains reduce reactivity, making it suitable for lubricants requiring oxidative resistance .

Toxicity and Regulatory Considerations

- Acute Toxicity: Organotin compounds generally exhibit high toxicity. This compound is classified as causing skin corrosion/irritation (Category 1B) and acute aquatic toxicity .

- Regulatory Status: Dioctyltin derivatives (e.g., Dioctyltin dilaurate) are listed under REACH SVHC due to endocrine-disrupting properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.